3-Hydroxy-2,4,6-trimethylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-hydroxy-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4-5,12H,1-3H3 |
InChI Key |
HNSDBWICCAHBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 2,4,6 Trimethylbenzaldehyde and Its Derivatives
Established Synthetic Routes for 3-Hydroxy-2,4,6-trimethylbenzaldehyde
Direct and specific synthetic protocols for this compound are not readily found in the reviewed scientific literature. The synthesis of this specific molecule appears to be a niche area of research.
While a direct synthetic route from salicylic aldehyde (2-hydroxybenzaldehyde) to this compound is not explicitly detailed in the literature, one could hypothetically devise a multi-step pathway. This would likely involve the introduction of three methyl groups onto the aromatic ring of a suitably protected salicylic aldehyde derivative. However, without experimental validation, this remains a speculative approach.
Synthesis of Related Trimethylbenzaldehydes and their Methodological Relevance
The synthesis of structurally similar compounds, such as 2,4,6-trimethylbenzaldehyde (B22134), is well-established and offers valuable insights into the methodologies that could be applied to synthesize its hydroxylated counterpart.
The formylation of mesitylene (1,3,5-trimethylbenzene) is a common method for the preparation of 2,4,6-trimethylbenzaldehyde. One established method is a variation of the Gattermann-Koch reaction, which introduces a formyl group onto the aromatic ring. This reaction typically utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride. By carefully controlling reaction parameters such as temperature and pressure, high yields of the desired aldehyde can be achieved.
Another approach involves the use of other formylating agents. For instance, dichloromethyl methyl ether can be reacted with mesitylene in the presence of a Lewis acid like aluminum chloride or titanium tetrachloride to yield 2,4,6-trimethylbenzaldehyde. A patented method using dichloromethyl methyl ether and anhydrous aluminum chloride has reported yields exceeding 88%. google.com
The table below summarizes various synthetic methods for 2,4,6-trimethylbenzaldehyde.
| Starting Material | Reagents | Catalyst | Solvent | Yield |
| Mesitylene | CO, HCl | AlCl₃, Cu₂Cl₂ | 1,2-Dichloroethane | 59% |
| Mesitylene | Dichloromethyl methyl ether | AlCl₃ (anhydrous) | Not specified | >88% google.com |
| Mesitylene | Zinc cyanide, HCl | AlCl₃ (anhydrous) | Tetrachloroethane | 70-80% orgsyn.org |
Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for a variety of organic transformations. In the context of methyl-substituted benzaldehyde synthesis, ILs can act as both the catalyst and the solvent, facilitating reactions and simplifying product isolation. For instance, imidazolium-based ionic liquids have been investigated for their catalytic activity in various reactions. While specific applications of ionic liquids for the synthesis of this compound are not documented, their use in related reactions suggests potential applicability. The tunability of their physical and chemical properties allows for the design of task-specific ILs that could potentially enhance the efficiency and selectivity of formylation or other synthetic steps.
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of a metal, typically zinc. libretexts.org This reaction has been adapted using other metals, including nickel and manganese, which can offer different reactivity and selectivity.
A nickel-catalyzed Reformatsky-type reaction has been developed as an efficient three-component condensation to produce β-amino carbonyl compounds. nih.gov While this specific application focuses on the formation of a C-N bond, the underlying principle of generating a nucleophilic species that adds to a carbonyl group is relevant. It is conceivable that a similar nickel-catalyzed approach could be tailored for the synthesis of β-hydroxy esters from benzaldehydes.
Manganese has also been employed in Reformatsky-type reactions. The use of highly active manganese can promote the reaction between α-halo esters and carbonyl compounds to yield β-hydroxy esters. This method can be an alternative to the traditional zinc-based procedure and may offer advantages in certain cases. The synthesis of medium-chain-length β-hydroxy esters has been described using a modified Reformatsky reaction. researchgate.net
The general scheme for a Reformatsky reaction is as follows:
Synthesis of Diverse Hydroxy-Substituted Benzaldehyde Analogs
The synthesis of various hydroxy-substituted benzaldehyde analogs is a broad field with numerous established methods. These syntheses often involve the introduction of a formyl group onto a pre-existing phenol (B47542) or the modification of a substituted benzaldehyde.
One common strategy is the direct formylation of phenols. Reactions such as the Reimer-Tiemann reaction, Duff reaction, and Vilsmeier-Haack reaction are frequently employed to introduce an aldehyde group ortho or para to the hydroxyl group.
Another approach involves the synthesis from other functional groups. For example, hydroxybenzoic acids can be reduced to the corresponding hydroxybenzaldehydes. Additionally, substituted benzaldehydes can be synthesized via a two-step, one-pot reduction/cross-coupling procedure starting from commercially available benzoic acids. acs.org
The synthesis of new Schiff bases derived from 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with various amines has also been reported, highlighting the utility of hydroxybenzaldehydes as building blocks in further synthetic transformations. nih.gov
General Formylation Strategies for Electron-Rich Aromatic Rings
Formylation reactions are a cornerstone of organic synthesis, enabling the introduction of an aldehyde functional group, which serves as a versatile handle for further chemical transformations. wikipedia.org For electron-rich aromatic compounds, such as phenols and mesitylene derivatives, several classical and modern formylation methods are employed. wikipedia.org These reactions are typically electrophilic aromatic substitutions, where the high electron density of the aromatic ring facilitates the attack of a formylating agent. wikipedia.org
Common formylation agents include:
Dichloromethyl methyl ether (Cl₂CHOMe) : Used in the Rieche formylation, this reagent, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), is effective for formylating phenols and other activated aromatic rings. mdpi.comwikipedia.orgsynarchive.com The reaction proceeds through an electrophilic attack on the aromatic ring. mdpi.com The regioselectivity of this process is significantly influenced by the coordination between atoms on the aromatic substrate and the metal center of the Lewis acid. nih.gov
Vilsmeier-Haack Reagent : This reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild and effective formylating agent for electron-rich aromatic compounds.
Gattermann and Gattermann-Koch Reactions : These methods utilize carbon monoxide and hydrogen chloride (Gattermann-Koch) or hydrogen cyanide (Gattermann) in the presence of a Lewis acid catalyst to formylate aromatic rings. wikipedia.org While effective, the high toxicity of reagents like hydrogen cyanide has led to a decline in their use. dissertationtopic.netgoogle.com
Duff Reaction : This reaction uses hexamethylenetetramine to formylate phenols, typically in the ortho position. wikipedia.org
Reimer-Tiemann Reaction : This method employs chloroform (B151607) in a basic solution to achieve ortho-formylation of phenols. wikipedia.org
The choice of formylation strategy often depends on the specific substrate, desired regioselectivity, and reaction conditions. For instance, the Rieche formylation with dichloromethyl methyl ether and TiCl₄ has been shown to be a versatile method for a wide range of phenols, methoxybenzenes, and methylbenzenes. nih.gov The reaction conditions, such as temperature and the ratio of reactants, can be optimized to achieve high yields. For example, a general procedure involves mixing the aromatic compound with TiCl₄ in a dry solvent like dichloromethane at 0°C, followed by the addition of dichloromethyl methyl ether. mdpi.com
Table 1: Comparison of Formylation Strategies for Electron-Rich Aromatic Rings
| Reaction Name | Formylating Agent(s) | Catalyst(s) | Typical Substrates | Key Features |
|---|---|---|---|---|
| Rieche Formylation | Dichloromethyl methyl ether | Titanium tetrachloride | Phenols, Mesitylene | Good for electron-rich compounds. wikipedia.org |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | None | Electron-rich heterocycles, Phenols | Mild reaction conditions. |
| Gattermann Reaction | HCN, HCl | Lewis Acid (e.g., AlCl₃) | Phenols, Aromatic ethers | Uses highly toxic reagents. dissertationtopic.netgoogle.com |
| Gattermann-Koch Reaction | CO, HCl | AlCl₃, CuCl | Benzene (B151609), Toluene | Requires high pressure. |
| Duff Reaction | Hexamethylenetetramine | Glyceroboric acid | Phenols | Primarily ortho-formylation. wikipedia.org |
| Reimer-Tiemann Reaction | Chloroform, Base | None | Phenols | Primarily ortho-formylation. wikipedia.org |
Synthesis of Dihydroxy- and Methoxy-Trimethylbenzaldehyde Derivatives
The general formylation strategies can be adapted to synthesize specific derivatives of trimethylbenzaldehyde, such as those with additional hydroxyl or methoxy groups.
Synthesis of 3-methoxy-2,4,6-trimethylbenzaldehyde:
The synthesis of 3-methoxy-2,4,6-trimethylbenzaldehyde can be approached through the formylation of the corresponding methoxy-trimethylbenzene precursor. Alternatively, methylation of this compound would also yield the desired product. A related compound, 3-methoxybenzaldehyde, can be synthesized by the direct oxidation of m-methoxybenzyl alcohol using nitric acid in an aqueous medium. google.com
Synthesis of 2,4-dihydroxy-3,5,6-trimethylbenzaldehyde:
The synthesis of dihydroxy-trimethylbenzaldehyde derivatives often involves the formylation of a corresponding dihydroxy-trimethylbenzene precursor. For example, 2,4-dihydroxy-6-methylbenzaldehyde can be synthesized from 5-methylbenzene-1,3-diol (orcinol). chemicalbook.com One method involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). In this procedure, orcinol is dissolved in DMF and added to a pre-cooled mixture of POCl₃ and DMF. The reaction mixture is then stirred and subsequently poured into ice water to precipitate the product. chemicalbook.com An alternative synthesis involves the Gattermann reaction, where orcinol is reacted with zinc cyanide and hydrogen chloride gas in ether. chemicalbook.com
Table 2: Synthetic Details for Dihydroxy- and Methoxy-Trimethylbenzaldehyde Derivatives
| Target Compound | Precursor(s) | Reagents | Key Reaction Type |
|---|---|---|---|
| 3-methoxy-2,4,6-trimethylbenzaldehyde | 2,4,6-trimethyl-3-methoxyphenol | Formylating agent | Electrophilic Aromatic Substitution |
| 2,4-dihydroxy-3,5,6-trimethylbenzaldehyde | 3,5,6-trimethylbenzene-1,2-diol | Formylating agent | Electrophilic Aromatic Substitution |
| 2,4-dihydroxy-6-methylbenzaldehyde | 5-Methylbenzene-1,3-diol (Orcinol) | DMF, POCl₃ | Vilsmeier-Haack Formylation |
| 2,4-dihydroxy-6-methylbenzaldehyde | 5-Methylbenzene-1,3-diol (Orcinol) | Zn(CN)₂, HCl | Gattermann Reaction |
Reactivity and Reaction Pathways of 3 Hydroxy 2,4,6 Trimethylbenzaldehyde
Fundamental Transformations of the Aldehyde Moiety
The aldehyde group is a versatile functional group that readily undergoes both oxidation and reduction, providing access to compounds with different oxidation states at the benzylic carbon.
Oxidation Reactions Leading to Carboxylic Acids
The aldehyde functional group of 3-Hydroxy-2,4,6-trimethylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Hydroxy-2,4,6-trimethylbenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents.
Given the presence of an electron-donating hydroxyl group and three methyl groups on the aromatic ring, the compound is susceptible to over-oxidation or side reactions under harsh conditions. Therefore, milder oxidizing agents are often preferred to ensure the selective conversion of the aldehyde to the carboxylic acid without affecting the other functional groups or the aromatic ring. Reagents such as silver oxide (Ag₂O) or buffered potassium permanganate can provide the desired transformation with high yields. The general scheme for this oxidation is depicted below:
Scheme 1: General Oxidation of this compound to 3-Hydroxy-2,4,6-trimethylbenzoic acid.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification | 3-Hydroxy-2,4,6-trimethylbenzoic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate (B79036) solution | 3-Hydroxy-2,4,6-trimethylbenzoic acid |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone (B3395972), 0°C to room temperature | 3-Hydroxy-2,4,6-trimethylbenzoic acid |
Reduction Reactions to Corresponding Alcohols
The aldehyde group can be easily reduced to a primary alcohol, yielding (3-hydroxy-2,4,6-trimethyl)phenyl)methanol. This reduction can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones, making it an ideal choice for the reduction of this compound, as it will not reduce other functional groups that might be present in more complex derivatives. Lithium aluminum hydride is a much stronger reducing agent and will also effectively reduce the aldehyde, but it is less chemoselective and requires anhydrous reaction conditions. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for this reduction.
Scheme 2: General Reduction of this compound to (3-hydroxy-2,4,6-trimethyl)phenyl)methanol.
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | (3-hydroxy-2,4,6-trimethyl)phenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (3-hydroxy-2,4,6-trimethyl)phenyl)methanol |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni, various solvents and pressures | (3-hydroxy-2,4,6-trimethyl)phenyl)methanol |
Aromatic Ring Reactivity and Directed Substitution Patterns
The substituents on the benzene (B151609) ring of this compound play a crucial role in directing the regiochemical outcome of electrophilic aromatic substitution reactions.
Electrophilic Substitution Reactions on the Trimethylphenyl Core
The hydroxyl group is a powerful activating group and an ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. In this compound, the positions ortho and para to the hydroxyl group are already substituted with methyl groups (positions 2, 4, and 6). The remaining unsubstituted position on the ring is at C5.
The directing effects of the existing substituents can be summarized as follows:
Hydroxyl group (-OH) at C3: Strongly activating and directs ortho (C2, C4) and para (C6).
Methyl groups (-CH₃) at C2, C4, C6: Activating and direct ortho and para relative to their own positions.
Aldehyde group (-CHO) at C1: Deactivating and a meta-director.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would be expected to yield 5-nitro-3-hydroxy-2,4,6-trimethylbenzaldehyde.
| Reaction | Electrophile | Expected Major Product |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro-3-hydroxy-2,4,6-trimethylbenzaldehyde |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-3-hydroxy-2,4,6-trimethylbenzaldehyde |
| Sulfonation | SO₃ (from fuming H₂SO₄) | 5-(Sulfonic acid)-3-hydroxy-2,4,6-trimethylbenzaldehyde |
Condensation Reactions and Advanced Derivative Formation
The aldehyde functionality serves as a key site for condensation reactions, allowing for the formation of a wide array of derivatives with new carbon-nitrogen bonds.
Formation of Oximes from Aldehyde Reactivity
Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. ontosight.ai This reaction is a classic condensation reaction where the carbon-oxygen double bond of the aldehyde is replaced by a carbon-nitrogen double bond, with the elimination of a water molecule. researchgate.net The reaction of this compound with hydroxylamine would yield this compound oxime.
The reaction is typically carried out in a weakly acidic or basic medium to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon. The resulting oxime can exist as syn and anti isomers due to restricted rotation around the C=N double bond, although in many cases, one isomer is predominantly formed. Oximes are valuable synthetic intermediates and have applications in various fields of chemistry. ontosight.ai
Scheme 3: Formation of this compound oxime.
| Reactant | Reagent | Product |
| This compound | Hydroxylamine hydrochloride (NH₂OH·HCl), base (e.g., sodium acetate) | This compound oxime |
Reactions Leading to Chalcone Synthesis (e.g., from 2,4,6-trimethylbenzaldehyde)
The synthesis of chalcones, which are precursors to flavonoids and possess a distinctive 1,3-diaryl-2-propen-1-one backbone, is a significant reaction pathway for aromatic aldehydes. The primary method for this synthesis is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone, such as acetophenone, in the presence of a base or acid catalyst.
In the context of 2,4,6-trimethylbenzaldehyde (B22134), a structurally related precursor, its reaction with acetone is a key step in the synthesis of the herbicide tralkoxydim. google.com This reaction follows the Claisen-Schmidt mechanism. Under basic conditions (e.g., using sodium hydroxide), the base abstracts an α-hydrogen from the ketone (acetone) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2,4,6-trimethylbenzaldehyde). The resulting β-hydroxy ketone intermediate can then readily undergo dehydration to yield the α,β-unsaturated ketone, which is the core structure of a chalcone. google.com
While the specific kinetics for this compound are not detailed, its structural similarity suggests it would undergo similar base-catalyzed condensation reactions with various ketones to produce a range of substituted chalcones. The general reaction conditions for Claisen-Schmidt condensations are summarized in the table below.
| Aldehyde Reactant | Ketone Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aromatic Aldehyde | Acetophenone | Aqueous NaOH or KOH, Room Temp. | Chalcone |
| Substituted Benzaldehyde | Substituted Acetophenone | KOH/Methanol, Ultrasound | Substituted Chalcone |
| 2,4,6-trimethylbenzaldehyde | Acetone | Base-catalyzed | Chalcone intermediate for Tralkoxydim google.com |
| Aromatic Aldehyde | Aryl Ketone | Acid-catalyzed (e.g., H₂SO₄) | Chalcone |
Formation of Schiff Bases via Condensation with Amines
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). The process involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then undergoes acid- or base-catalyzed dehydration to yield the stable Schiff base and a molecule of water.
This reaction is highly versatile, allowing for the synthesis of a wide array of Schiff bases by varying the amine component. These compounds are significant in coordination chemistry due to their ability to form stable complexes with various metal ions and are widely studied for their potential biological activities. The general reaction is depicted below:
R-CHO (Aldehyde) + R'-NH₂ (Primary Amine) ⇌ R-CH=N-R' (Schiff Base) + H₂O
The table below lists examples of Schiff bases synthesized from various aldehydes and primary amines, illustrating the scope of this condensation reaction.
| Aldehyde Component | Amine Component | Resulting Schiff Base Type |
|---|---|---|
| 3-Hydroxybenzaldehyde | 3-hydroxy 4-amino benzoic acid | Substituted N-benzylideneaniline |
| Salicylaldehyde | Ethylene Diamine | Salen-type ligand |
| Substituted Benzaldehyde | 2-Amino Pyridine | Pyridylimine |
| 3-Hydroxybenzaldehyde | p-toluidine | Substituted N-benzylideneaniline |
Role as a Precursor in Complex Organic Molecule Synthesis
Intermediary in the Synthesis of Nitriloxide-Containing Molecules
This compound serves as a valuable precursor for the generation of nitriloxides, which are highly reactive 1,3-dipolar species used in the synthesis of heterocyclic compounds. The synthetic pathway begins with the conversion of the aldehyde to its corresponding aldoxime, typically through a condensation reaction with hydroxylamine.
This aldoxime, this compound oxime, is then subjected to oxidation to generate the nitriloxide in situ. A variety of oxidizing agents can be employed for this transformation. tandfonline.comorganic-chemistry.org The generated nitriloxide is not isolated due to its high reactivity; instead, it is immediately trapped by a dipolarophile present in the reaction mixture. The most common application is the [3+2] cycloaddition reaction with alkenes or alkynes to afford isoxazolines and isoxazoles, respectively. tandfonline.comnih.gov This method is a powerful tool for constructing five-membered, oxygen- and nitrogen-containing heterocyclic rings, which are common motifs in many biologically active molecules. tandfonline.comresearchgate.net
| Oxidizing Agent for Aldoxime | Reaction Environment | Reference |
|---|---|---|
| Iodobenzene diacetate (DIB) | Methanol with catalytic Trifluoroacetic acid (TFA) | organic-chemistry.org |
| Oxone / NaCl / Na₂CO₃ | Solvent-free, ball-milling | tandfonline.com |
| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Aqueous environment | nih.gov |
| N-Chlorosuccinimide (NCS) followed by base (e.g., NEt₃) | Organic solvent (e.g., CHCl₃) |
Utility as a Precursor in Diverse Pharmaceutical and Agrochemical Synthesis
The chemical architecture of this compound and its non-hydroxylated analog, 2,4,6-trimethylbenzaldehyde, makes them valuable building blocks in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. mgc.co.jp
In the agrochemical sector, 2,4,6-trimethylbenzaldehyde is a key starting material for the synthesis of the selective herbicide tralkoxydim. google.com The synthesis is initiated by a Claisen-Schmidt condensation with acetone, followed by several steps including reaction with diethyl malonate, hydrolysis, cyclization, and decarboxylation to build the complex cyclohexenone core of the final active ingredient. google.com
In pharmaceutical research, the aldehyde serves as a versatile precursor for molecular scaffolds with known biological activity. As discussed, it can be readily converted into chalcones and Schiff bases. Both of these compound classes are extensively investigated in medicinal chemistry for a wide range of therapeutic applications. Oxime derivatives, which can also be synthesized from the aldehyde, are used as intermediates in the creation of pesticides and pharmaceuticals. ontosight.ai The utility of this aldehyde as a chemical intermediate is therefore well-established for creating a diverse portfolio of functional molecules. mgc.co.jp
| Precursor | Derived Molecular Class | Application Area | Specific Example |
|---|---|---|---|
| 2,4,6-trimethylbenzaldehyde | Cyclohexenone derivative | Agrochemical | Herbicide Tralkoxydim google.com |
| This compound | Chalcones | Pharmaceutical | Scaffolds for anticancer and antimicrobial agents |
| This compound | Schiff Bases | Pharmaceutical / Coordination Chemistry | Biologically active metal complexes, antibacterial agents |
| This compound | Oximes / Isoxazoles | Pharmaceutical / Agrochemical | Intermediates for pesticides and drug candidates ontosight.ai |
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 2,4,6 Trimethylbenzaldehyde and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing precise information about the chemical environment of atomic nuclei.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Correlations
The ¹H NMR spectrum of 3-Hydroxy-2,4,6-trimethylbenzaldehyde provides distinct signals corresponding to each type of proton within the molecule. The aldehydic proton characteristically appears far downfield, typically observed as a singlet around 10.50 ppm. The aromatic proton, situated between two methyl groups, gives rise to a singlet at approximately 6.84 ppm. The protons of the two methyl groups at positions 2 and 6 are magnetically equivalent and resonate as a singlet at around 2.53 ppm. The methyl group at position 4 is observed as a separate singlet at approximately 2.28 ppm. The phenolic hydroxyl proton signal can vary in its chemical shift and is often broad, depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shift Data for Analogous Compounds
| Proton Type | 2,4,6-Trimethylbenzaldehyde (B22134) | 3-Hydroxybenzaldehyde |
|---|---|---|
| Aldehyde (-CHO) | 10.50 ppm (s, 1H) | 9.93 ppm (s, 1H) |
| Aromatic (Ar-H) | 6.84 ppm (s, 2H) | 7.13-7.43 ppm (m, 4H) |
| Methyl (Ar-CH₃) | 2.53 ppm (s, 6H), 2.28 ppm (s, 3H) | - |
This table is interactive. Hover over the data points for more details.
Carbon (¹³C) NMR Spectral Analysis and Carbon Environment Characterization
In the ¹³C NMR spectrum, the carbon atom of the aldehyde group is the most deshielded, with a chemical shift typically around 192.4 ppm. The aromatic carbons attached to the hydroxyl and aldehyde groups appear at approximately 155.8 ppm and 120.5 ppm, respectively. The carbons bearing the methyl groups at positions 2, 4, and 6 are observed at distinct chemical shifts, reflecting their unique electronic environments. The methyl carbons themselves resonate in the upfield region of the spectrum.
Table 2: ¹³C NMR Chemical Shift Data for an Analogous Compound: 2,4,6-Trimethylbenzaldehyde
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| Aldehyde (C=O) | 192.4 |
| Aromatic (C-CHO) | 130.2 |
| Aromatic (C-CH₃) | 143.4, 141.1 |
| Aromatic (C-H) | 129.9 |
This table is interactive. Click on a row to highlight the corresponding carbon type.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations. A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching of the aldehyde group gives rise to a strong, sharp peak typically found around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations can be found in the 1450-1600 cm⁻¹ region.
Table 3: Key FTIR Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |
| Aldehyde C=O | C=O Stretch | 1680-1700 (strong, sharp) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H (Methyl) | C-H Stretch | 2850-2970 |
This table is interactive. Use the filters to sort by functional group or vibrational mode.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group, as well as n → π* transitions of the carbonyl group. The presence of the hydroxyl and methyl groups as substituents on the benzene (B151609) ring influences the position and intensity of these absorption maxima. For a related compound, 2,4,6-trimethylbenzaldehyde, absorption maxima are observed, which provides a basis for predicting the spectral behavior of the title compound.
Table 4: UV-Vis Absorption Data for an Analogous Compound: 2,4,6-Trimethylbenzaldehyde
| Solvent | λmax (nm) | Transition Type |
|---|---|---|
| Not Specified | 262 | π → π* |
This table is interactive. Data can be sorted by wavelength or transition type.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical analysis of this compound, the compound would first be separated from a mixture based on its volatility and interaction with the GC column. Upon entering the mass spectrometer, it is ionized, and the resulting molecular ion and fragment ions are detected. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.2 g/mol ). Key fragmentation pathways would likely include the loss of a hydrogen atom (M-1), the loss of the aldehyde group (M-29), and the loss of a methyl group (M-15), providing confirmatory evidence for the structure.
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Interpretation |
|---|---|---|
| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 163 | [C₁₀H₁₁O₂]⁺ | Loss of a Hydrogen atom (M-1) |
| 149 | [C₉H₉O₂]⁺ | Loss of a Methyl group (M-15) |
This table is interactive. Sort the data by m/z value or proposed fragment.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6-Trimethylbenzaldehyde |
Electrospray Ionization-Mass Spectrometry (ESI-MS) for Higher Molecular Weight Species and Oligomers
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical technique used to determine the molecular weight of compounds, including those of higher molecular weight and oligomeric species. This soft ionization method allows for the analysis of large and thermally labile molecules by creating ions from a solution and transferring them to the gas phase for mass analysis.
The resulting mass spectrum would display a series of peaks, each corresponding to a specific oligomeric species with a particular charge state. By analyzing the mass-to-charge ratio (m/z) of these peaks, the molecular weights of the individual oligomers can be determined. This information is vital for understanding the reaction mechanisms and the properties of any resulting polymeric materials.
Table 1: Illustrative ESI-MS Data for Hypothetical Oligomers of a Substituted Benzaldehyde Analogue
| Detected Ion (m/z) | Charge State (z) | Calculated Molecular Weight (Da) | Inferred Oligomer |
| 329.15 | 1 | 328.14 | Dimer |
| 493.22 | 1 | 492.21 | Trimer |
| 657.29 | 1 | 656.28 | Tetramer |
| 329.65 | 2 | 657.30 | Tetramer |
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Structure
For aromatic compounds like substituted benzaldehydes, single-crystal X-ray diffraction can reveal key structural features, including the planarity of the benzene ring, the orientation of the aldehyde and hydroxyl groups, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a crucial role in dictating the crystal packing and, consequently, the material's properties.
While a specific crystal structure for this compound has not been reported in the searched literature, studies on other multi-substituted benzaldehyde derivatives provide valuable insights into their supramolecular networks. nih.gov These studies show that compounds are often linked by various intermolecular interactions, including weak C–H⋯O hydrogen bonds, C–H⋯π, and π–π stacking interactions, which consolidate the molecular assemblies. nih.gov The carbonyl group, in particular, is noted for generating diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov
The crystal data for an analogous compound, such as a substituted benzaldehyde derivative, would typically be presented in a standardized format, as illustrated in the table below. This data allows for the complete reconstruction of the crystal structure and provides a basis for computational modeling and structure-property relationship studies.
Table 2: Representative Crystallographic Data for a Substituted Benzaldehyde Analogue
| Parameter | Value |
| Empirical Formula | C₁₀H₁₁BrO |
| Formula Weight | 227.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 13.987(3) |
| c (Å) | 8.234(2) |
| β (°) | 112.54(3) |
| Volume (ų) | 899.8(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.677 |
| Absorption Coefficient (mm⁻¹) | 4.675 |
| F(000) | 456 |
This data is illustrative and based on a representative substituted benzaldehyde derivative.
Computational Chemistry and Theoretical Studies of 3 Hydroxy 2,4,6 Trimethylbenzaldehyde
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Atomic Charge Distributions
There are no reported NBO analyses that would provide insights into the electron delocalization patterns, hyperconjugative interactions, or the distribution of atomic charges within the 3-Hydroxy-2,4,6-trimethylbenzaldehyde molecule.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization and Reactive Site Prediction
MEP maps, which are crucial for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, have not been computationally generated and published for this compound.
Prediction of Activity Spectra (PAS) for Investigating Potential Bioactivity Profiles
An in-silico prediction of the biological activity spectrum for this compound has not been documented. Such a study would typically involve using software to predict potential pharmacological effects, mechanisms of action, and toxicological profiles based on the molecule's structure.
While computational studies have been performed on related, but structurally distinct, molecules such as other substituted benzaldehydes and phenols, extrapolating this data to this compound would be speculative and would not meet the standards of scientific accuracy for this specific compound. Future research initiatives are required to perform these theoretical calculations to elucidate the unique electronic and structural properties of this compound.
Research on Derivatives and Analogs of 3 Hydroxy 2,4,6 Trimethylbenzaldehyde
Studies on Hydroxy- and Methoxy-Substituted Trimethylbenzaldehydes
The placement of hydroxy and methoxy groups on the trimethylbenzaldehyde framework significantly alters the electronic and steric characteristics of the molecule, thereby influencing its reactivity.
Investigation of 4-Methoxy-2,3,6-trimethylbenzaldehyde
4-Methoxy-2,3,6-trimethylbenzaldehyde is primarily recognized as a valuable chemical intermediate in the synthesis of more complex organic molecules. Its utility is particularly highlighted in the production of synthetic retinoids, a class of compounds structurally related to vitamin A. Research has demonstrated its role as a key building block in the synthesis of acitretin-type retinoids.
While detailed studies on a wide range of chemical reactions involving 4-Methoxy-2,3,6-trimethylbenzaldehyde are not extensively documented in publicly available literature, its physical and chemical properties are established.
Table 1: Properties of 4-Methoxy-2,3,6-trimethylbenzaldehyde
| Property | Value |
|---|---|
| CAS Number | 54344-92-2 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | >98.0% (by GC) |
Research on 2,4-Dihydroxy-3,5,6-trimethylbenzaldehyde
A thorough review of scientific literature reveals a notable absence of specific research focused on 2,4-Dihydroxy-3,5,6-trimethylbenzaldehyde. While studies on related compounds, such as 2,4-dihydroxybenzaldehyde and 2,4-dihydroxy-6-methylbenzaldehyde, are available, dedicated investigations into the synthesis, properties, and reactivity of the 3,5,6-trimethylated analog have not been reported. The synthesis of the related 2,4-dihydroxy-6-methylbenzaldehyde has been achieved through methods like the Vilsmeier-Haack reaction with 5-methylbenzene-1,3-diol (orcinol) or the Gattermann reaction using orcinol and zinc cyanide. chemicalbook.com However, the starting material for the title compound, 2,3,5-trimethylhydroquinone, is less common, which may contribute to the lack of dedicated research.
Studies on 3-Methoxy-2,4,6-trimethylbenzaldehyde
Similar to its dihydroxy counterpart, there is a significant lack of published research specifically detailing the synthesis and chemical behavior of 3-Methoxy-2,4,6-trimethylbenzaldehyde. Standard formylation reactions, which are typically used to introduce an aldehyde group to an aromatic ring, would require 2,4,6-trimethylanisole as a starting material. While this starting material is known, specific studies on its formylation to produce the 3-methoxy derivative are not readily found in the scientific literature.
Comparative Analysis with Other Hydroxy- and Alkoxy-Benzaldehyde Derivatives
While direct comparative studies of the aforementioned trimethylated benzaldehydes are not available due to the lack of research on some of the derivatives, a comparative analysis can be conducted based on established principles of organic chemistry. The reactivity of benzaldehyde derivatives is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects:
Hydroxy (-OH) and Methoxy (-OCH₃) groups are strong activating groups and are ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions.
The aldehyde group (-CHO) is a deactivating group and a meta-director for electrophilic substitution due to its electron-withdrawing inductive and resonance effects.
In 4-Methoxy-2,3,6-trimethylbenzaldehyde , the methoxy group is para to the aldehyde. Its strong electron-donating effect would increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted benzaldehyde, although the positions are sterically hindered by the methyl groups.
For the hypothetical 2,4-Dihydroxy-3,5,6-trimethylbenzaldehyde , the two hydroxyl groups would be powerful activating groups, significantly increasing the ring's electron density and making it highly reactive towards electrophiles.
In the hypothetical 3-Methoxy-2,4,6-trimethylbenzaldehyde , the methoxy group is meta to the aldehyde. Its electron-donating effect would still activate the ring towards electrophilic substitution at the positions ortho and para to it.
Steric Effects:
The presence of three methyl groups, particularly those at the 2 and 6 (ortho) positions relative to the aldehyde, creates significant steric hindrance. This hindrance can impede the approach of reagents to both the aldehyde's carbonyl carbon and the adjacent positions on the aromatic ring.
This steric crowding can influence the rates of nucleophilic addition reactions at the carbonyl group.
In comparison, less substituted benzaldehydes, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), have been more extensively studied. The interplay of the activating hydroxyl and methoxy groups in these molecules has been shown to influence their chemical and biological activities. The reactivity of the aldehyde group in ortho-alkoxy substituted benzaldehydes has been a subject of investigation in reactions like the Henry reaction, where the ortho-alkoxy group can influence the stereochemical outcome. researchgate.net
Academic Investigations of General Trimethylbenzaldehyde Derivatives (e.g., 2,4,6-Trimethylbenzaldehyde)
2,4,6-Trimethylbenzaldehyde (B22134), also known as mesitaldehyde, is a well-studied derivative and serves as a useful model for understanding the impact of steric hindrance on the reactivity of aromatic aldehydes.
Comprehensive Analysis of Chemical Reactions of 2,4,6-Trimethylbenzaldehyde
The synthesis of 2,4,6-trimethylbenzaldehyde is most commonly achieved through the formylation of mesitylene (1,3,5-trimethylbenzene). Several classical organic reactions have been adapted for this purpose.
Gattermann Reaction : This method involves the formylation of mesitylene using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of HCN. wikipedia.org
Gattermann-Koch Reaction : A variation of the Gattermann reaction, this method uses carbon monoxide (CO) and HCl in the presence of a catalyst system, typically AlCl₃ and a cuprous chloride (CuCl) co-catalyst. dissertationtopic.net This reaction is generally not applicable to phenol (B47542) or phenol ether substrates. wikipedia.orgechemi.com
Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like mesitylene. wikipedia.orgchemistrysteps.com The Vilsmeier reagent is a weaker electrophile, making this method suitable for activated aromatic rings. chemistrysteps.com
Duff Reaction : The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine in an acidic medium. wikipedia.orgdrugfuture.comsynarchive.com
The chemical reactivity of 2,4,6-trimethylbenzaldehyde is significantly influenced by the steric bulk of the two ortho-methyl groups. These groups shield the aldehyde functionality, which can slow down certain reactions at the carbonyl carbon. However, they also electronically activate the ring, though this is counteracted by the steric hindrance for electrophilic aromatic substitution at the remaining ring positions.
Table 2: Common Synthetic Routes to 2,4,6-Trimethylbenzaldehyde
| Reaction Name | Reagents | Key Features |
|---|---|---|
| Gattermann Reaction | Mesitylene, HCN/HCl or Zn(CN)₂/HCl, AlCl₃ | A classic formylation method. The use of Zn(CN)₂ is a safer alternative to HCN. wikipedia.org |
| Gattermann-Koch Reaction | Mesitylene, CO, HCl, AlCl₃, CuCl | Uses carbon monoxide as the formyl source. Not suitable for phenols. dissertationtopic.net |
| Vilsmeier-Haack Reaction | Mesitylene, DMF, POCl₃ | A milder formylation suitable for activated aromatic rings. wikipedia.orgchemistrysteps.com |
| Duff Reaction | Mesitylene (less common), Phenols, Hexamethylenetetramine, Acid | Primarily used for phenols, with formylation occurring ortho to the hydroxyl group. wikipedia.orgdrugfuture.comsynarchive.com |
Exploration of Steric Hindrance Effects of Methyl Groups on Reactivity and Catalytic Activity
The molecular structure of 3-hydroxy-2,4,6-trimethylbenzaldehyde is characterized by the presence of three methyl groups on the benzene ring, two of which are in the ortho positions (2 and 6) relative to the aldehyde group. These ortho- and para-methyl groups exert significant steric hindrance, which fundamentally influences the molecule's reactivity and its potential catalytic applications. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In this case, the bulky methyl groups physically obstruct the pathways for incoming reagents to access the aldehyde and hydroxyl functional groups.
Research into analogous sterically congested molecules has demonstrated divergent effects on reaction rates. For instance, studies on the reactions of aryl bromides and areneselenols with tributylstannane have shown that bulky ortho,ortho' groups can accelerate the reaction with bromides but retard the reaction with selenols nih.gov. This suggests that the impact of steric hindrance is highly dependent on the specific reaction mechanism and the geometry of the transition state nih.gov.
Two potential mechanistic explanations for these diverging reactivity patterns have been proposed. One possibility is that the reactions proceed through different transition states; for example, one might involve a linear transition state while another proceeds via a T-shaped, hypervalent intermediate nih.gov. An alternative explanation is that both reactions are concerted, but one has a late transition state while the other has an early one nih.gov. For this compound, the methyl groups flanking the aldehyde function can hinder nucleophilic attack on the carbonyl carbon, potentially slowing down reactions such as Schiff base formation or reductions. Conversely, this steric shield can enhance the selectivity of certain reactions by preventing side reactions at the ortho positions.
Research on Advanced Functional Derivatives
Synthesis and Characterization of Photoinitiator Derivatives (e.g., 2,4,6-trimethylbenzoyl phenyl phosphinicacid ethyl ester)
A significant area of research has been the development of derivatives of 2,4,6-trimethylbenzaldehyde as photoinitiators for UV-curable systems like inks, coatings, and adhesives chemicalbook.com. A prominent example is Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, also known as TPO-L, a highly efficient photoinitiator used in UV polymerization chemicalbook.com. This compound is valued for its ability to absorb long-wave UV light, making it effective for curing pigmented systems, such as those containing titanium dioxide, with minimal yellowing google.com.
The synthesis of this derivative typically involves a multi-step process. One common route involves the reaction of 2,4,6-trimethylbenzoyl chloride with ethyl phenylphosphinate in the presence of a base like triethylamine under anhydrous conditions guidechem.com. Another patented method describes reacting phenylphosphonic dichloride with ethanol, followed by a condensation reaction of the resulting intermediate with 2,4,6-trimethylbenzaldehyde in basic conditions, and a final oxidation step google.com. The resulting product is a yellow liquid with high purity, suitable for various industrial applications chemicalbook.comchemicalbook.com.
Table 1: Properties and Synthesis of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate
| Property | Description | Source |
|---|---|---|
| Chemical Formula | C18H21O3P | guidechem.com |
| CAS Number | 84434-11-7 | guidechem.com |
| Appearance | Yellow liquid | chemicalbook.com |
| Purity | > 99.0% | chemicalbook.com |
| Application | Photoinitiator for UV-curable coatings, inks, and dental resins. | guidechem.com |
| Key Feature | High efficiency and balanced reactivity for improved surface and through-cure. | chemicalbook.com |
| Synthesis Precursors | 2,4,6-trimethylbenzaldehyde, Phenylphosphonic dichloride, Ethanol. | google.com |
Development as Precursors for Polymer Synthesis
Structurally related compounds to this compound, such as 2,4,6-trimethylphenol (TMP), are utilized as precursors in the synthesis of high-performance engineering polymers researchgate.net. For example, TMP is a key building block for Poly (2,6-dimethyl-1,4-phenylene oxide) (PPO), a polymer known for its excellent thermal stability and mechanical properties researchgate.net.
The structural analogy suggests that this compound is a valuable candidate for developing novel polymers. The presence of two distinct functional groups—a hydroxyl group and an aldehyde group—offers versatile opportunities for polymerization. The hydroxyl group can participate in reactions to form ethers or esters, while the aldehyde group can undergo condensation reactions, such as with phenols or amines, to create complex polymer backbones. The three methyl groups would be incorporated into the polymer structure, imparting properties such as increased thermal stability, rigidity, and solubility in organic solvents due to the steric bulk.
Design and Synthesis of Schiff Base Ligands and their Metal Complexes
Schiff bases, characterized by an azomethine or imine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone nih.gov. This compound serves as an ideal aldehyde component for creating sterically hindered Schiff base ligands. The reaction involves the aldehyde group condensing with a primary amine, while the hydroxyl group often remains available for coordination with metal ions researchgate.net.
These Schiff base ligands are of significant interest in coordination chemistry because they can act as chelating agents, binding to metal ions through the azomethine nitrogen and the phenolic oxygen atom researchgate.netorientjchem.org. The resulting metal complexes have diverse applications, including in catalysis and as antimicrobial agents nih.govorientjchem.org. The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in an alcoholic solution, often with heating researchgate.netsemanticscholar.org.
The formation of the Schiff base and its subsequent metal complexation can be confirmed using various spectroscopic techniques, particularly FT-IR spectroscopy.
Table 2: Characteristic FT-IR Spectral Data for Schiff Base Ligands and Metal Complexes
| Functional Group | Typical Wavenumber (Ligand) | Typical Wavenumber (Complex) | Interpretation of Shift | Source |
|---|---|---|---|---|
| Azomethine (C=N) | ~1635-1645 cm⁻¹ | ~1605-1620 cm⁻¹ | Shift to lower frequency indicates coordination of the nitrogen atom to the metal ion. | orientjchem.org |
| Phenolic (O-H) | Broad band ~3360 cm⁻¹ | Disappears or weakens | Disappearance of the band suggests deprotonation and coordination of the oxygen atom to the metal ion. | semanticscholar.org |
| Metal-Nitrogen (M-N) | Not present | ~390-420 cm⁻¹ | Appearance of a new band in the far-IR region confirms the formation of the M-N bond. | orientjchem.org |
Advanced Applications of 3 Hydroxy 2,4,6 Trimethylbenzaldehyde in Chemical Sciences
Role in Complex Organic Synthesis
3-Hydroxy-2,4,6-trimethylbenzaldehyde serves as a critical building block in the synthesis of a range of complex organic molecules. Its aldehyde functionality allows for a variety of chemical transformations, while the hydroxyl and methyl groups influence the electronic properties and steric hindrance of the molecule, enabling selective reactions.
Synthesis of Fine Chemicals and Specialized Intermediates
While specific, widespread applications of this compound in the synthesis of fine chemicals are not extensively documented in publicly available literature, the broader class of substituted benzaldehydes is fundamental to the production of pharmaceuticals, dyes, and fragrances. wikipedia.org Aromatic aldehydes are common precursors for a variety of more complex molecules. For instance, p-hydroxy benzaldehyde is a synthon for preparing Schiff bases, which are investigated for their biological activities. researchgate.net Similarly, 2,3,4-trihydroxybenzaldehyde is a key intermediate for the antiparkinson drug benserazide. google.com Given these examples, it is plausible that this compound could serve as a specialized intermediate in the synthesis of niche fine chemicals where its particular substitution pattern is required.
Development of Photoinitiators and Related Compounds for UV Curing
In the field of UV curing, photoinitiators are essential components that absorb UV light and generate reactive species to initiate polymerization. google.com While a direct role for this compound as a primary precursor for commercial photoinitiators is not prominently reported, its structural relative, 2,4,6-trimethylbenzaldehyde (B22134), has been identified as a common photolytic decomposition product of UV-photoinitiators used in food packaging. nih.gov This suggests that the trimethylbenzoyl moiety is a key structural element in some photoinitiator systems.
Furthermore, research into novel photoinitiators has explored derivatives of 2,4,6-trimethylbenzoic acid. For example, a bisacylphosphine oxide photoinitiator with improved solubility for dental adhesives was synthesized starting from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. beilstein-journals.org This indicates that the 2,4,6-trimethylphenyl framework is valuable for designing photoinitiators with specific properties. Although direct evidence for this compound is scarce, its potential as a precursor for custom-synthesized photoinitiators, where the hydroxyl group could be used for further functionalization, remains an area for further exploration.
Synthesis of Agrochemicals (e.g., Tralkoxydim herbicide)
A significant application of the closely related compound, 2,4,6-trimethylbenzaldehyde, is in the synthesis of the selective herbicide Tralkoxydim. herts.ac.ukgoogle.com The production process involves a multi-step organic synthesis that begins with 2,4,6-trimethylbenzaldehyde and acetone (B3395972). herts.ac.uk This initial reaction is followed by steps involving diethyl malonate and propionyl chloride to yield an intermediate, which is then reacted with ethoxyamine to produce Tralkoxydim. herts.ac.uk
A key intermediate in this synthesis is 3-hydroxy-5-(2',4',6'-trimethylphenyl)-cyclohex-2-en-1-one, which is formed through hydrolysis, cyclization, and decarboxylation steps. google.com It is important to note that the starting material for this synthesis is 2,4,6-trimethylbenzaldehyde, not its 3-hydroxy derivative. The hydroxyl group in the intermediate is introduced during the synthetic sequence and does not originate from the initial benzaldehyde.
Contributions to Materials Science Research
The unique chemical structure of this compound also suggests potential applications in materials science, particularly in the development of new polymers and resins.
Application as Polymer and Resin Additives
While specific data on the use of this compound as a polymer or resin additive is limited, the phenolic and aldehydic nature of the molecule suggests potential utility. Phenolic compounds are often used as antioxidants and stabilizers in polymers, while aldehydes can act as crosslinking agents or be incorporated to modify the surface properties of materials. The sterically hindered nature of this compound could impart specific properties if used as an additive.
Precursor for the Synthesis of Specialized Polymers
The bifunctional nature of this compound, with both a hydroxyl and an aldehyde group, makes it a candidate as a monomer for the synthesis of specialized polymers. For instance, p-hydroxybenzaldehyde has been used in the synthesis of terpolymers. researchgate.net The hydroxyl group can undergo esterification or etherification, while the aldehyde group can participate in condensation reactions, potentially leading to the formation of polyesters, polyacetals, or phenolic resins with tailored properties. The three methyl groups would likely enhance the thermal stability and solubility of the resulting polymers in organic solvents. However, specific examples of polymers synthesized from this compound are not yet prevalent in the scientific literature, indicating this is an area ripe for future research.
Phthalocyanine Dye Synthesis for Optoelectronic and Solar Cell Applications
Phthalocyanines are large, aromatic macrocyclic compounds that are widely studied for their intense color, stability, and electronic properties, making them suitable for applications in optoelectronics and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile or its derivatives. core.ac.ukswan.ac.uk While direct utilization of this compound in published phthalocyanine synthesis is not extensively documented, its structure presents potential as a precursor for modified phthalocyanine dyes.
The aldehyde and hydroxyl functionalities of this compound could be chemically modified to introduce reactive groups necessary for the synthesis of phthalocyanine precursors. For instance, the hydroxyl group could be functionalized to attach moieties that enhance solubility or influence the electronic properties of the final phthalocyanine dye. The aldehyde group could be a site for further chemical transformations to create a phthalonitrile derivative, which could then be used in the tetramerization reaction to form a novel phthalocyanine. The methyl groups on the aromatic ring would be expected to enhance the solubility of the resulting phthalocyanine in organic solvents, a crucial factor for its processing and application in DSSCs. researchgate.net The development of new phthalocyanine structures is a continuous effort to improve the efficiency and stability of solar cells, and substituted benzaldehydes like this compound offer a potential route to novel dye structures. jchemrev.comaijr.org
Research in Hydrogel Development and Modulation of Physicochemical Properties
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. Their unique properties make them valuable in various applications, including drug delivery, tissue engineering, and as sensors. mdpi.com The formation of hydrogels often involves the use of cross-linking agents to connect polymer chains. nih.gov Phenolic compounds and aldehydes are known to be effective cross-linkers. mdpi.comresearchgate.netebrary.net
Investigative Roles in Biological Chemistry Research
The unique combination of functional groups in this compound also makes it a molecule of interest in biological chemistry research, particularly in the exploration of new therapeutic agents and the study of biological processes.
Exploration as Potential Therapeutic Precursors and Scaffold Molecules
Substituted benzaldehydes are recognized as important scaffolds in medicinal chemistry due to their ability to interact with biological targets and serve as a starting point for the synthesis of more complex drug candidates. nih.govgoogle.com The aldehyde group can act as a reactive handle for the introduction of various pharmacophores, while the substitution pattern on the aromatic ring can be tailored to optimize binding affinity and selectivity for a specific biological target. researchgate.net
The structure of this compound, with its hydroxyl and methyl groups, provides a framework that can be elaborated upon to design novel therapeutic precursors. For example, benzaldehyde derivatives have been investigated as allosteric modulators of hemoglobin for the treatment of sickle cell disease. nih.gov The specific substitution pattern of this compound could be explored for its potential to interact with various biological macromolecules. Furthermore, the phenolic hydroxyl group can act as a hydrogen bond donor, a feature often crucial for drug-receptor interactions.
Studies on Naturally Occurring Analogs with Reported Bioactivity (e.g., from essential oils)
Benzaldehyde and its derivatives are commonly found in nature, particularly in essential oils of various plants, and are known to possess a range of biological activities, including antimicrobial and antioxidant properties. nih.govresearchgate.net For instance, cinnamaldehyde, a major component of cinnamon essential oil, is well-documented for its bioactivity. nih.gov Fungi have also been a source of bioactive benzaldehyde derivatives. acs.org
Studying the bioactivity of naturally occurring analogs of this compound can provide insights into its potential biological effects. For example, prenylated benzaldehyde derivatives isolated from the fungus Aspergillus amstelodami have demonstrated potent antimicrobial and antibiofilm activities. mdpi.com The presence of hydroxyl and methyl groups on the aromatic ring of this compound suggests that it may exhibit similar or unique biological activities that warrant investigation.
Investigations into Enzyme Inhibition Mechanisms (e.g., 5-Lipoxygenase, GPb)
The inhibition of specific enzymes is a key strategy in the development of treatments for various diseases. Substituted benzaldehydes have been explored as inhibitors of several enzymes. For instance, 4-hydroxybenzaldehyde (B117250) derivatives have been shown to inhibit GABA shunt enzymes and tyrosinase. researchgate.netnih.govnih.gov
The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. The aldehyde group can potentially form covalent bonds with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. The phenolic hydroxyl and methyl groups can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can contribute to the binding affinity and selectivity of the compound for a particular enzyme. Research in this area would involve screening this compound against a panel of enzymes, such as 5-lipoxygenase, which is involved in inflammatory pathways, or glycogen phosphorylase b (GPb), a target for type 2 diabetes, to determine its inhibitory potential and elucidate its mechanism of action.
Cytotoxicity Research in Various Cell Lines for compound screening (excluding clinical human trials)
The evaluation of the cytotoxic effects of chemical compounds on various cell lines is a fundamental step in the drug discovery process. mdpi.com It helps in identifying compounds with potential anticancer activity and in understanding their mechanism of action. nih.gov A number of substituted benzaldehydes have been shown to exhibit cytotoxicity against cancer cell lines. ufc.brrgcc-international.com
In the context of compound screening, this compound would be investigated for its potential to induce cell death in different cancer cell lines. Studies would aim to determine its IC50 value (the concentration at which it inhibits 50% of cell growth) and to elucidate the type of cell death induced (e.g., apoptosis or necrosis). nih.gov The structure-activity relationship of benzaldehyde derivatives is a key area of research, and understanding how the specific substitution pattern of this compound contributes to its cytotoxic profile could aid in the design of more potent and selective anticancer agents. ufc.brnih.gov
Studies on Antimicrobial and Antifungal Activity
Extensive literature searches did not yield specific studies detailing the antimicrobial and antifungal activities of this compound. While research into the biological activities of various substituted benzaldehyde derivatives is an active area of investigation, specific data for this compound, including detailed research findings and data tables on its efficacy against microbial and fungal strains, is not available in the reviewed scientific literature.
Research on structurally related compounds, such as other hydroxylated and methylated benzaldehydes, has indicated that the substitution pattern on the benzene (B151609) ring can significantly influence the antimicrobial and antifungal properties. For instance, studies on various benzaldehyde analogs have explored how the position and nature of substituents affect their biological activity. However, without direct experimental data on this compound, any discussion of its potential antimicrobial or antifungal effects would be speculative.
Further research is required to determine the specific antimicrobial and antifungal spectrum of this compound and to understand its mechanism of action against various pathogens. Such studies would be valuable in ascertaining its potential for applications in the chemical and biomedical sciences.
Environmental Fate and Detection Methodologies in Chemical Systems
Formation as Photolytic Decomposition Products in UV-Cured Systems
UV-curable inks, coatings, and adhesives are widely used in modern manufacturing, including for food packaging. nih.gov These systems rely on photoinitiators, which, upon exposure to UV radiation, generate free radicals to initiate the polymerization process that solidifies the ink or coating. nih.gov However, this process is not perfectly efficient. Side reactions can occur, leading to the breakdown of the photoinitiator molecules into various smaller compounds known as photolytic decomposition products. nih.govfraunhofer.de
3-Hydroxy-2,4,6-trimethylbenzaldehyde has been identified as a photolytic decomposition product of certain photoinitiators. Specifically, it can be formed from the breakdown of acylphosphine oxide photoinitiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). researchgate.net During UV exposure, the parent photoinitiator molecule cleaves, and subsequent reactions of the resulting radicals can lead to the formation of various byproducts, including substituted benzaldehydes.
Research involving the analysis of UV-irradiated photoinitiators has systematically identified numerous such decomposition products. nih.gov In comprehensive studies where various photoinitiators were exposed to UV energy under conditions mimicking industrial curing, a multitude of low molecular weight chemical species were generated. nih.gov These byproducts are considered non-intentionally added substances (NIAS), as they are not a planned component of the final material. nih.gov The formation of these substances is a critical consideration, as their smaller size can lead to higher mobility within the cured polymer matrix. nih.govfraunhofer.de
Migration Studies in Packaging Materials and Related Substrates
The presence of this compound in UV-cured materials, particularly those used for food packaging, raises concerns about its potential to migrate into the packaged contents. foodpackagingforum.orgnih.gov Migration is the transfer of chemical substances from the packaging material to the food, beverage, or other contained product. foodpackagingforum.orgnih.gov This process is influenced by several factors, including the chemical nature of the migrant, the type of packaging material, the properties of the food (e.g., fat content), and the conditions of contact, such as temperature and duration. foodpackagingforum.orgnih.gov
Low molecular weight compounds, such as the photolytic decomposition products of photoinitiators, are of particular concern because they tend to have higher diffusion rates within the polymer matrix and are therefore more likely to migrate. nih.govfraunhofer.de Studies have confirmed that both intact photoinitiators and their decomposition products can be found as migrants in food packaging samples. nih.gov
For instance, in a broad analysis of 258 UV-cured food packaging samples, various photoinitiators and 21 different photolytic decomposition products were identified as migrants. nih.gov While 2,4,6-trimethylbenzaldehyde (B22134) was among the most frequently observed decomposition products, related hydroxy-substituted compounds are also of interest in migration studies. nih.govresearchgate.net The migration of these non-intentionally added substances (NIAS) is a significant aspect of food safety assessment, as these compounds are often not covered by specific regulations that apply to the intentionally added substances. nih.gov
Advanced Analytical Methodologies for Detection in Environmental and Industrial Samples
The identification and quantification of trace amounts of this compound in complex matrices like packaging materials, food simulants, or environmental samples require sophisticated analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. It is particularly well-suited for identifying photoinitiator residues and their decomposition products. nih.gov In a typical GC-MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
GC-MS has been instrumental in model experiments that identify the photolytic decomposition products formed from UV-irradiated photoinitiators. nih.gov It has also been successfully applied to migration studies, detecting and quantifying the presence of these compounds in food packaging. nih.gov The sensitivity and specificity of GC-MS make it an essential tool for trace analysis in ensuring the safety of food contact materials. nih.gov
High-Resolution Accurate Mass Spectrometry (e.g., QTOF, Orbitrap) in Suspect Screening
For identifying unknown or unexpected contaminants, such as NIAS, high-resolution accurate mass spectrometry (HRAMS) techniques are increasingly employed. acs.orgfao.org Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. spectroscopyonline.com
HRAMS is often coupled with liquid chromatography (LC) for the analysis of less volatile or thermally fragile compounds. nih.govspectroscopyonline.com In "suspect screening," a list of potential contaminants is created based on known chemistry (e.g., likely photoinitiator byproducts), and the HRAMS data is searched for the accurate masses of these suspects. In "non-targeted screening," the data is analyzed for all detectable compounds, which are then tentatively identified by matching their accurate mass and fragmentation patterns against extensive chemical databases. acs.orgfao.org This approach is invaluable for a comprehensive assessment of all potential migrants from packaging materials into food. researchgate.net
Atmospheric Chemistry and Degradation Pathways
The environmental fate of volatile organic compounds (VOCs) like hydroxyaldehydes is largely determined by their reactions in the atmosphere. The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). nist.gov The reaction with OH radicals is a major degradation pathway for many VOCs, including aldehydes. copernicus.org
Future Research Horizons for this compound: A Roadmap for Innovation
The scientific community is poised to unlock the full potential of this compound, a polysubstituted aromatic compound with a unique combination of functional groups. While its current applications are niche, emerging research avenues are set to expand its utility in synthesis, materials science, and computational chemistry. This article delineates the future directions and burgeoning research opportunities centered on this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Hydroxy-2,4,6-trimethylbenzaldehyde, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of phenolic precursors followed by selective oxidation. For example, methyl groups can be introduced using methylating agents (e.g., dimethyl sulfate) under acidic conditions, while the aldehyde group is installed via controlled oxidation with reagents like KMnO₄ or CrO₃ . Purification often involves column chromatography or recrystallization to separate isomers or byproducts. Yield optimization requires precise temperature control (e.g., 0–5°C for methylation) and inert atmospheres to prevent undesired side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns:
- ¹H NMR : Methyl groups (δ 2.1–2.4 ppm) and aldehyde protons (δ 9.8–10.2 ppm) are key markers.
- ¹³C NMR : The aldehyde carbon typically appears at δ 190–200 ppm.
Discrepancies in data (e.g., unexpected splitting patterns) may arise from steric hindrance or tautomerism. Infrared (IR) spectroscopy helps confirm hydroxyl (3200–3600 cm⁻¹) and aldehyde (~2700 cm⁻¹, 1700 cm⁻¹) functionalities. For unresolved cases, X-ray crystallography or High-Resolution Mass Spectrometry (HRMS) provides definitive structural evidence .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : The compound is light-sensitive and prone to oxidation. Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Adding stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) can mitigate free radical degradation. Periodic purity checks via thin-layer chromatography (TLC) or HPLC are recommended .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the regioselectivity of reactions involving this compound?
- Methodological Answer : The 2,4,6-trimethyl groups create steric hindrance, directing electrophilic substitution (e.g., halogenation) to the para position relative to the hydroxyl group. For cyclization reactions (e.g., lactone formation), bulky substituents reduce yields due to unfavorable transition-state conformations. Computational modeling (DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals and steric maps .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or trace moisture. Systematic optimization via Design of Experiments (DoE) is advised:
- Variables : Solvent (polar aprotic vs. nonpolar), temperature, catalyst (e.g., Grubbs catalyst for metathesis).
- Response Surface Methodology (RSM) identifies optimal conditions. For example, ring-closing metathesis of lactone derivatives shows lower yields (~40%) with bulky substituents due to restricted ring conformations, as observed in similar systems .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are effective. For example, ruthenium TsDPEN complexes enable enantioselective reductions of diketones to hydroxy ketones with >90% ee. Catalyst loading (0.5–2 mol%) and solvent choice (e.g., isopropanol for hydrogen bonding) critically influence enantiopurity. Chiral HPLC or polarimetry validates optical purity .
Analytical and Data Interpretation Challenges
Q. What computational tools aid in predicting the reactivity of this compound in complex reaction systems?
- Methodological Answer : Software like Gaussian (for DFT calculations) or ACD/Labs Percepta (for pKa/logP predictions) models electronic and steric effects. For example, Fukui indices identify nucleophilic/electrophilic sites, while Molecular Dynamics (MD) simulations assess conformational flexibility in solution .
Q. How are conflicting spectroscopic data for hydroxylated benzaldehyde derivatives reconciled?
- Methodological Answer : Contradictions (e.g., unexpected NOE effects in NMR) may arise from dynamic processes like keto-enol tautomerism. Variable-temperature NMR or deuterium exchange experiments can confirm tautomeric equilibria. For mass spectrometry, isotopic patterns (e.g., bromine in analogs) must be accounted for to avoid misassignment .
Safety and Handling
Q. What are the key safety considerations when handling this compound in catalytic studies?
- Methodological Answer : The compound is a potential skin irritant. Use nitrile gloves and fume hoods during synthesis. Waste disposal must follow protocols for aromatic aldehydes (e.g., neutralization with NaHCO₃ before incineration). Ecotoxicity data for similar compounds suggest low aquatic toxicity (EC₅₀ >100 mg/L), but biodegradability studies are recommended for lab-scale discharge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
